Kazinol B

説明

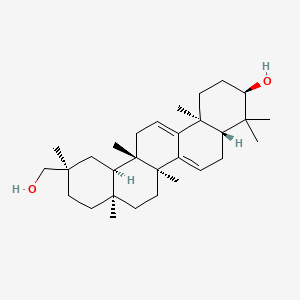

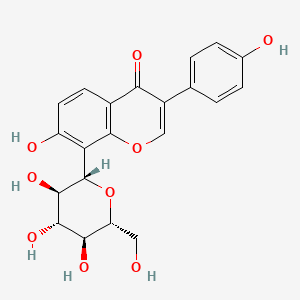

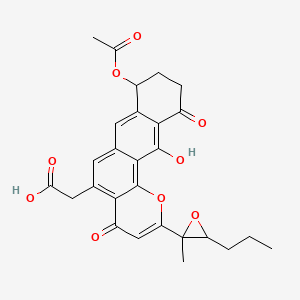

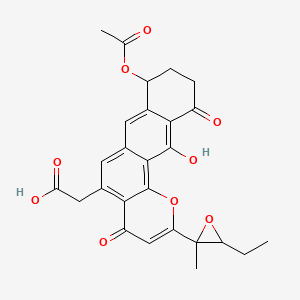

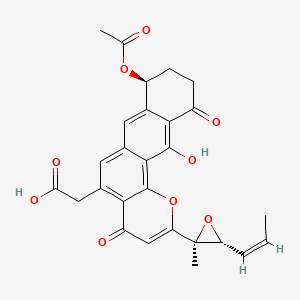

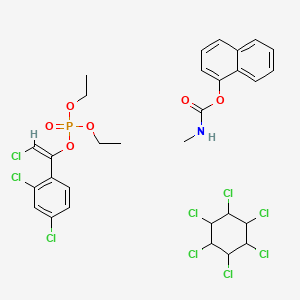

Kazinol B is a prenylated flavan with a dimethyl pyrane ring . It is an inhibitor of nitric oxide (NO) production . Kazinol B improves insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . It has potential for diabetes mellitus research .

Synthesis Analysis

Kazinol B is an isoprenylated flavan derived from Broussonetia kazinoki Sieb . It has been used in folk medicine . More detailed information about its synthesis is not available in the retrieved sources.Molecular Structure Analysis

The molecular weight of Kazinol B is 392.49 . Its molecular formula is C25H28O4 . The exact mass is 392.19876 .Chemical Reactions Analysis

Kazinol B shows no toxicity to adipocytes in 3T3-L1 cells . It dose-dependently increases lipid accumulation by 2.4-fold (at 20 μM) treatment as compared with MDI-treated cells . More detailed information about its chemical reactions is not available in the retrieved sources.科学的研究の応用

Antitumor Activity

- Field : Oncology

- Application : Kazinol B has been found to exhibit strong inhibitory effects on various cancer cell lines .

- Method : The pure compounds kazinol Q, kazinol R, kazinol D, kazinol K, and 7,4’-dihydroxyflavan were isolated from Broussonetia papyrifera root barks and tested on cancer cell lines .

- Results : These compounds showed strong inhibitory effects on T24, CaSki, PLC/PRF/5, HT3, and SiHa cancer cell lines .

Tyrosinase Inhibitory and Cytotoxic Activities

- Field : Pharmacology

- Application : Kazinol B has been found to show tyrosinase inhibitory and anticancer activities .

- Method : The tyrosinase inhibitory and cytotoxic activities of Broussonetia kazinoki were explored, leading to the isolation of kazinol C, kazinol E, kazinol F, broussonol N, and kazinol X .

- Results : Compound 3 and its metabolites, kazinol Y and kazinol F-4"-O-β-d-glucopyranoside, exhibited the most potent tyrosinase inhibitory activities with the IC50 values ranging from 0.71 to 3.36 µM . None of the metabolites, except for kazinol C-2’,3"-di-O-β-d-glucopyranoside, showed moderate cytotoxic activities (IC50 17.80 to 24.22 µM) against A375P, B16F10 and B16F1 cell lines .

Cardioprotective Effects

- Field : Cardiology

- Application : Kazinol B has been found to have protective effects against hypoxia and reoxygenation (H/R)-induced cardiac injury in H9c2 rat cardiac myoblasts .

- Method : The study examined the protective effects of Kazinol B and its underlying mechanisms in hypoxia and reoxygenation (H/R)-induced cardiac injury in H9c2 rat cardiac myoblasts .

- Results : The specific results or outcomes of this study are not provided in the source .

Anti-Inflammatory Activity

- Field : Immunology

- Application : Kazinol B has been found to exhibit significant inhibitory activities of nitric oxide (NO) in lipopolysaccharide-activated macrophages .

- Method : The study involved the isolation of Kazinol B and testing its effects on lipopolysaccharide-activated macrophages .

- Results : Kazinol B showed significant inhibitory activities of nitric oxide (NO) in lipopolysaccharide-activated macrophages, with an IC50 of 21.6 mM .

Improvement of Insulin Sensitivity

- Field : Endocrinology

- Application : Kazinol B has been found to enhance glucose uptake and improve insulin sensitivity .

- Method : The study involved the isolation of Kazinol B and testing its effects on insulin-Akt signaling pathway and AMPK activation .

- Results : Kazinol B enhanced glucose uptake and improved insulin sensitivity through the insulin-Akt signaling pathway and AMPK activation . It has potential for diabetes research .

Skin-Lightening Agent

- Field : Dermatology

- Application : Kazinol B has been found to have skin-lightening properties .

- Method : The study involved the isolation of Kazinol B and testing its effects on skin pigmentation .

- Results : Kazinol B and other compounds from paper mulberry were found to have skin-lightening properties and potential for application in hair care products due to their hair nourishing effects .

Anti-Obesity Activity

- Field : Endocrinology

- Application : Kazinol B has been found to enhance glucose uptake and improve insulin sensitivity, which has potential for diabetes research .

- Method : The study involved the isolation of Kazinol B and testing its effects on insulin-Akt signaling pathway and AMPK activation .

- Results : Kazinol B enhanced glucose uptake and improved insulin sensitivity through the insulin-Akt signaling pathway and AMPK activation .

Antibacterial and Antiviral Properties

- Field : Microbiology

- Application : Kazinol B, along with other compounds isolated from Broussonetia, have exhibited antibacterial and antiviral properties .

- Method : The study involved the isolation of various compounds from Broussonetia and testing their antibacterial and antiviral properties .

- Results : The specific results or outcomes of this study are not provided in the source .

Use Against Skin Wrinkles

- Field : Dermatology

- Application : Kazinol B, along with other compounds isolated from Broussonetia, have been used against skin wrinkles .

- Method : The study involved the isolation of various compounds from Broussonetia and testing their effects on skin wrinkles .

- Results : The specific results or outcomes of this study are not provided in the source .

Safety And Hazards

特性

IUPAC Name |

6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCBHDIGHKHWKC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244170 | |

| Record name | Kazinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kazinol B | |

CAS RN |

99624-27-8 | |

| Record name | Kazinol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kazinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

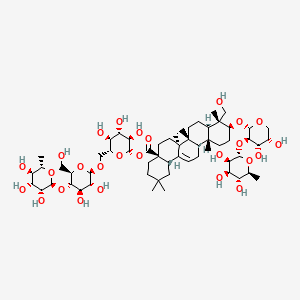

![[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B1673284.png)

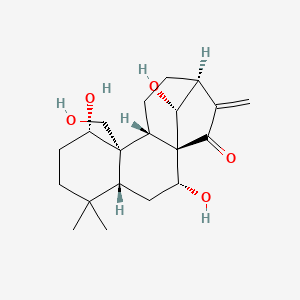

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-4a-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1673294.png)